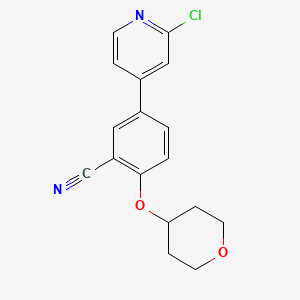

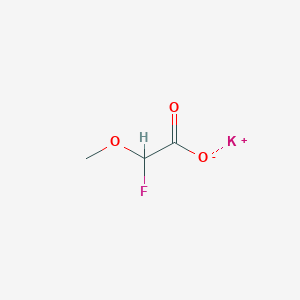

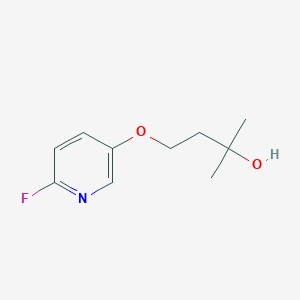

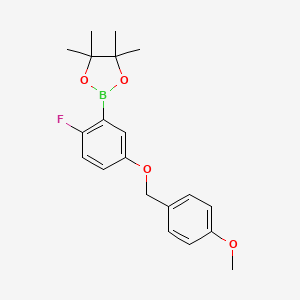

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol

Vue d'ensemble

Description

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol (6-FPM) is a synthetic compound belonging to the class of substituted pyrrolidinophenone derivatives. It was developed in the early 2000s as a potential therapeutic agent for the treatment of neurological and psychiatric disorders. 6-FPM is also known as Fluoropyrrolidinophenone and has been used in scientific research for its pharmacological properties. It has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, emotion, and cognition. 6-FPM has also been studied for its potential to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

Applications De Recherche Scientifique

Synthesis and Mesomorphic Properties in Liquid Crystal Polymers : A study by Muhammad, Siddiqi, and Hameed (2020) explored the synthesis of modified polymers using a similar compound, which showed grainy texture of nematic phase and smectic phases in liquid crystalline properties. This research contributes to the understanding of liquid crystal polymer synthesis and properties (Muhammad, Siddiqi, & Hameed, 2020).

Docking and QSAR Studies for c-Met Kinase Inhibitors : Caballero et al. (2011) performed docking studies on derivatives of a similar compound complexed with c-Met kinase. They analyzed molecular features contributing to high inhibitory activity and developed predictive models for biological activities of these inhibitors (Caballero et al., 2011).

Hetero-Association Studies Using NMR Spectroscopy : Lomas and Cordier (2009) studied the hetero-association of pyridine with different derivatives, including diols similar to the compound . They used 1H NMR spectroscopy to determine association constants and hydrogen bond acidity, providing insights into the chemical interactions of such compounds (Lomas & Cordier, 2009).

Design and Synthesis for Anti-Inflammatory and Analgesic Agents : Muralidharan, Raja, and Deepti (2019) explored the synthesis of novel derivatives of a related compound for potential anti-inflammatory and analgesic activities. Their research highlighted the role of substituents in enhancing these activities (Muralidharan, Raja, & Deepti, 2019).

Discovery of Potent VEGFR-2 Inhibitors : Bhide et al. (2006) reported on the discovery and preclinical studies of a series of inhibitors for vascular endothelial growth factor receptor-2, using derivatives similar to the compound . This research contributes to the development of potential cancer treatments (Bhide et al., 2006).

Complexation Studies with Carboxylatopillar[5]arene : Li et al. (2011) conducted a study on the complexation behavior of substituted 1,4-bis(pyridinium)butane derivatives with carboxylatopillar[5]arene, which helps in understanding molecular interactions and complex formations (Li et al., 2011).

Propriétés

IUPAC Name |

4-(6-fluoropyridin-3-yl)oxy-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-10(2,13)5-6-14-8-3-4-9(11)12-7-8/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINKCCKRNBRDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CN=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)